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Compound of Interest

Compound Name:
4-CHLORO-2-(PIPERIDIN-1-

YL)PYRIDINE

Cat. No.: B1414925 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-chloro-2-(piperidin-1-
yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and synthetic organic

chemistry. This document details its chemical properties, a robust experimental protocol for its

synthesis, and a mechanistic exploration of its formation.

Core Molecular Data
The fundamental physicochemical properties of 4-chloro-2-(piperidin-1-yl)pyridine are

summarized in the table below, providing a ready reference for experimental design and

computational modeling.

Property Value

Molecular Formula C₁₀H₁₃ClN₂

Molecular Weight 196.68 g/mol

CAS Number 1086376-30-8

IUPAC Name 4-chloro-2-(piperidin-1-yl)pyridine

Canonical SMILES C1CCN(CC1)C2=NC=CC(=C2)Cl

InChI Key KLXFBLZJGSOTJQ-UHFFFAOYSA-N
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Synthesis of 4-Chloro-2-(piperidin-1-yl)pyridine
The synthesis of 4-chloro-2-(piperidin-1-yl)pyridine is most effectively achieved through a

nucleophilic aromatic substitution (SNAr) reaction. This method involves the reaction of 2,4-

dichloropyridine with piperidine. The greater reactivity of the chlorine atom at the 2-position of

the pyridine ring allows for a regioselective substitution.

Experimental Protocol
Materials:

2,4-Dichloropyridine

Piperidine

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Ethanol)

Base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N))

Ethyl acetate

Brine (saturated aqueous sodium chloride solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexane

Ethyl acetate

Procedure:

To a solution of 2,4-dichloropyridine (1.0 equivalent) in an anhydrous solvent, add piperidine

(1.1 to 1.5 equivalents) and a base (e.g., K₂CO₃, 2.0 equivalents).

The reaction mixture is then heated to a temperature between 80°C and 150°C. The

progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS).
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Upon completion of the reaction, the mixture is cooled to room temperature.

The solvent is removed under reduced pressure.

The residue is partitioned between ethyl acetate and water.

The organic layer is separated, washed with brine, and dried over anhydrous MgSO₄ or

Na₂SO₄.

The drying agent is removed by filtration, and the solvent is evaporated under reduced

pressure to yield the crude product.

The crude product is purified by column chromatography on silica gel, using a hexane-ethyl

acetate gradient as the eluent, to afford pure 4-chloro-2-(piperidin-1-yl)pyridine.

Reaction Mechanism: Nucleophilic Aromatic
Substitution (SNAr)
The synthesis of 4-chloro-2-(piperidin-1-yl)pyridine from 2,4-dichloropyridine and piperidine

proceeds via a well-established nucleophilic aromatic substitution (SNAr) mechanism. This type

of reaction is characteristic of aromatic rings that are activated by electron-withdrawing groups

or, in this case, the electron-withdrawing nature of the pyridine nitrogen. The substitution

preferentially occurs at the 2- and 4-positions of the pyridine ring due to the ability of the

nitrogen atom to stabilize the negative charge of the intermediate Meisenheimer complex

through resonance.

The general mechanism involves two key steps:

Nucleophilic Attack: The nitrogen atom of piperidine, acting as a nucleophile, attacks the

electron-deficient carbon atom at the 2-position of the 2,4-dichloropyridine ring. This leads to

the formation of a negatively charged intermediate known as a Meisenheimer complex. The

aromaticity of the pyridine ring is temporarily disrupted in this step.

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the

chloride ion from the 2-position.
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The presence of an electron-withdrawing nitrogen atom in the pyridine ring is crucial for

stabilizing the anionic intermediate, thereby facilitating the reaction.

Reactants

Intermediate

Products
2,4-Dichloropyridine

Meisenheimer Complex

Nucleophilic Attack

Piperidine

4-Chloro-2-(piperidin-1-yl)pyridineLeaving Group Departure

Chloride Ion

Click to download full resolution via product page

Caption: Nucleophilic Aromatic Substitution (SNAr) Workflow.

Biological and Pharmacological Significance
While specific quantitative biological data for 4-chloro-2-(piperidin-1-yl)pyridine is not

extensively available in the public domain, the piperidine and pyridine moieties are prevalent

scaffolds in a vast array of biologically active compounds and approved pharmaceuticals. The

piperidine ring is a common feature in drugs targeting the central nervous system, and pyridine

derivatives are known to exhibit a wide range of biological activities, including antimicrobial,

antiviral, and anticancer properties. Therefore, 4-chloro-2-(piperidin-1-yl)pyridine serves as a

valuable building block for the synthesis of novel compounds with potential therapeutic

applications. Further research into the biological activity of this specific compound and its

derivatives is warranted.

To cite this document: BenchChem. [In-Depth Technical Guide: 4-Chloro-2-(piperidin-1-
yl)pyridine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1414925#4-chloro-2-piperidin-1-yl-pyridine-
molecular-weight]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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